5-(2,6-dichlorophenyl)-N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)furan-2-carboxamide
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Overview
Description
5-(2,6-dichlorophenyl)-N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)furan-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a thiadiazole moiety, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-dichlorophenyl)-N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)furan-2-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, often using 2,6-dichlorobenzoyl chloride and a suitable base.
Formation of the Furan Ring: The furan ring is typically formed through a cyclization reaction involving a dicarbonyl compound and a suitable catalyst.
Coupling of the Furan and Thiadiazole Rings: The final step involves coupling the furan ring with the thiadiazole ring, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohols or amines derived from the reduction of carbonyl groups.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, 5-(2,6-dichlorophenyl)-N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)furan-2-carboxamide is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.
Mechanism of Action
The mechanism of action of 5-(2,6-dichlorophenyl)-N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group may enhance binding affinity to hydrophobic pockets, while the thiadiazole and furan rings contribute to the overall stability and specificity of the interaction. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(2,6-dichlorophenyl)-N-(1,2,4-thiadiazol-5-yl)furan-2-carboxamide: Lacks the oxopropyl group, which may affect its reactivity and biological activity.
5-(2,6-dichlorophenyl)-N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring, potentially altering its chemical properties and applications.
Uniqueness
The presence of both the oxopropyl group and the furan ring in 5-(2,6-dichlorophenyl)-N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)furan-2-carboxamide distinguishes it from similar compounds. These structural features may enhance its reactivity and specificity in chemical and biological contexts, making it a valuable compound for research and application.
Properties
IUPAC Name |
5-(2,6-dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O3S/c1-8(22)7-13-19-16(25-21-13)20-15(23)12-6-5-11(24-12)14-9(17)3-2-4-10(14)18/h2-6H,7H2,1H3,(H,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAFHCLYRUFNEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=C(O2)C3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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